![molecular formula C9H10N2O B071929 (1S)-1-(1H-benzimidazol-2-yl)ethanol CAS No. 192316-22-6](/img/structure/B71929.png)
(1S)-1-(1H-benzimidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S)-1-(1H-benzimidazol-2-yl)ethanol” is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(1H-benzimidazol-2-yl)ethanol” consists of a benzimidazole ring attached to an ethanol group . More detailed structural information might be available in specific scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S)-1-(1H-benzimidazol-2-yl)ethanol” include its molecular formula (C9H10N2O), molecular weight (162.1885), and its use in proteomics research .Scientific Research Applications
Antibacterial Activity
The compound has been used in the synthesis of new benzimidazole derivatives, which have shown significant antibacterial activity . These derivatives have been found active against various bacterial diseases . Among the synthesized compounds, N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine (6f) showed good activity against used bacterial strains .
Antimicrobial Activity
The compound has been used in the synthesis of new benzimidazole derivatives, which have shown significant antimicrobial activity . These derivatives have been found active against various microbial diseases .
Synthesis of Dimethyl Carbonate
The compound has been used in the synthesis of dimethyl carbonate from methanol and CO2 . This is a significant application as dimethyl carbonate is an important industrial chemical with a wide range of uses.
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of heterocyclic compounds . Heterocyclic compounds are major contributors in medical chemistry and are also found in biomolecules like vitamins, enzymes, natural products, etc .
Synthesis of Benzimidazole Derivatives
The compound has been used in the synthesis of benzimidazole derivatives . Benzimidazole derivatives containing two benzimidazole rings also showed various pharmacological activities .
Bioactivity Prediction
The compound has been used in the prediction of bioactivity of new benzimidazole derivatives . This is a significant application as it helps in the development of new active antimicrobial agents .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEHOSQYNGOL-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.